N-Acetyl-L-histidylglycylglycylglycine
Description
N-Acetyl-L-histidylglycylglycylglycine is a synthetic tetrapeptide comprising an N-acetylated L-histidine residue followed by three glycine units. Acetylation of the N-terminus enhances metabolic stability and modulates solubility, a common modification in peptide therapeutics .
Properties
CAS No. |
642441-93-8 |
|---|---|
Molecular Formula |
C14H20N6O6 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H20N6O6/c1-8(21)20-10(2-9-3-15-7-19-9)14(26)18-5-12(23)16-4-11(22)17-6-13(24)25/h3,7,10H,2,4-6H2,1H3,(H,15,19)(H,16,23)(H,17,22)(H,18,26)(H,20,21)(H,24,25)/t10-/m0/s1 |
InChI Key |
OTOHPMJPKHCVRY-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The N-acetyl-L-histidine is coupled to the resin using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Elongation: The glycine residues are sequentially added using similar coupling and deprotection steps.
Cleavage: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form this compound oxide.
Reduction: Reduction reactions can target any oxidized forms of the peptide.
Substitution: The peptide can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of this compound.
Scientific Research Applications
N-Acetyl-L-histidylglycylglycylglycine has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of N-Acetyl-L-histidylglycylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylated histidine residue can participate in hydrogen bonding and electrostatic interactions, influencing the peptide’s binding affinity and specificity. The glycine residues provide flexibility to the peptide chain, allowing it to adopt various conformations necessary for its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
N-Acetyl-L-histidylglycylglycylglycine (hypothetical)
- Formula : C₁₄H₁₉N₆O₆ (estimated)
- Molecular Weight : ~367.34 g/mol
- Features :
- N-terminal acetylated histidine (imidazole group for pH sensitivity).
- Three glycine residues (flexible backbone).
N-Acetylglycylglycine
- Formula : C₆H₁₀N₂O₄
- Molecular Weight : 174.15 g/mol
- CAS : 5687-48-9
- Features: Shorter chain (acetyl + two glycines).
L-Leucylglycylglycine
- Formula : C₁₀H₁₉N₃O₄ (estimated)
- Molecular Weight : ~245.28 g/mol
- Features: Leucine at N-terminal (hydrophobic side chain). No acetylation, altering solubility and stability.
Glycylglycyl-L-histidine
- Formula : C₁₀H₁₅N₅O₄
- Molecular Weight : 269.26 g/mol
- CAS : 93404-95-6
- Features :
- Histidine at C-terminal (opposite orientation to target compound).
- Shorter glycine chain (two residues).
N-Benzylglycine HCl
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility (Predicted) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₄H₁₉N₆O₆ | 367.34 | N/A | Moderate (polar imidazole) | Acetyl, imidazole, glycine chain |
| N-Acetylglycylglycine | C₆H₁₀N₂O₄ | 174.15 | 5687-48-9 | High (short chain) | Acetyl, glycine dimer |
| L-Leucylglycylglycine | C₁₀H₁₉N₃O₄ | 245.28 | N/A | Low (hydrophobic Leu) | Leucine, glycine dimer |
| Glycylglycyl-L-histidine | C₁₀H₁₅N₅O₄ | 269.26 | 93404-95-6 | Moderate | Imidazole, glycine dimer |
| N-Benzylglycine HCl | C₉H₁₂ClNO₂ | 201.65 | 7689-50-1 | High (ionic) | Benzyl, HCl salt |
Research and Application Context
Biological Activity
N-Acetyl-L-histidylglycylglycylglycine (NAc-HGGG) is a synthetic peptide that has garnered attention for its potential biological activities and therapeutic applications. This compound is characterized by its unique structure, which includes an N-acetylated histidine residue followed by three glycine residues. The biological activity of NAc-HGGG is primarily attributed to its interactions with various molecular targets, including proteins and enzymes, influencing pathways related to inflammation, oxidative stress, and cellular signaling.
The biological activity of NAc-HGGG involves several mechanisms:
- Protein-Protein Interactions : NAc-HGGG has been investigated for its role in modulating protein-protein interactions, which are crucial for various cellular processes, including signal transduction and metabolic regulation.
- Enzyme-Substrate Specificity : The compound may influence enzyme activity through specific binding interactions, potentially altering metabolic pathways and cellular responses.
- Hydrogen Bonding and Electrostatic Interactions : The acetylated histidine residue can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity of the peptide to its targets.
Antioxidant Properties
NAc-HGGG exhibits antioxidant properties that may contribute to its biological activity. Antioxidants play a vital role in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is particularly relevant in the context of diseases characterized by oxidative stress.
Anti-inflammatory Effects
Preliminary studies suggest that NAc-HGGG may possess anti-inflammatory effects. By modulating inflammatory pathways, the peptide could potentially reduce the production of pro-inflammatory cytokines and other mediators involved in inflammation .
In Vitro Studies
In vitro studies have demonstrated that NAc-HGGG can effectively reduce oxidative stress in cell cultures. For example, it has been shown to increase intracellular glutathione levels, a critical antioxidant that protects cells from damage caused by ROS .
Comparative Analysis with Related Compounds
| Compound | Biological Activity | Therapeutic Applications |
|---|---|---|
| This compound (NAc-HGGG) | Antioxidant, anti-inflammatory | Potential use in oxidative stress-related conditions |
| N-acetylcysteine (NAC) | Antioxidant, mucolytic, reduces inflammation | Treatment for acetaminophen overdose, COPD, cystic fibrosis |
| Acetylcysteine | ROS inhibitor, reduces TNF-α production | Used in various poisoning cases and chronic inflammatory conditions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
